![molecular formula C17H17NO5 B5722268 2-methoxy-4-{[(3-methoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5722268.png)
2-methoxy-4-{[(3-methoxyphenyl)amino]carbonyl}phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-4-{[(3-methoxyphenyl)amino]carbonyl}phenyl acetate, also known as MMCA, is a chemical compound used in scientific research. MMCA is a derivative of the naturally occurring compound curcumin, which is found in turmeric. MMCA has been studied for its potential therapeutic properties in various diseases, including cancer and inflammation.
Mécanisme D'action
The mechanism of action of 2-methoxy-4-{[(3-methoxyphenyl)amino]carbonyl}phenyl acetate is not fully understood. However, studies have shown that this compound can modulate various signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the production of inflammatory cytokines and chemokines. This compound has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-4-{[(3-methoxyphenyl)amino]carbonyl}phenyl acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity in vitro. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some assays. This compound also has limited bioavailability in vivo, which can affect its efficacy in animal studies.
Orientations Futures
There are several future directions for the study of 2-methoxy-4-{[(3-methoxyphenyl)amino]carbonyl}phenyl acetate. One area of research is the development of more potent derivatives of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as neurodegenerative diseases. Additionally, the development of novel drug delivery systems for this compound could improve its bioavailability and efficacy in vivo.
Méthodes De Synthèse
2-methoxy-4-{[(3-methoxyphenyl)amino]carbonyl}phenyl acetate can be synthesized through a multi-step process starting from curcumin. The synthesis involves the use of reagents such as acetic anhydride, pyridine, and N,N-dimethylformamide. The final product is obtained through purification using column chromatography.
Applications De Recherche Scientifique
2-methoxy-4-{[(3-methoxyphenyl)amino]carbonyl}phenyl acetate has been studied for its potential therapeutic properties in various diseases. Studies have shown that this compound has anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of cancer cells in various types of cancer, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
[2-methoxy-4-[(3-methoxyphenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-11(19)23-15-8-7-12(9-16(15)22-3)17(20)18-13-5-4-6-14(10-13)21-2/h4-10H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEDFOPUUAERQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5722204.png)
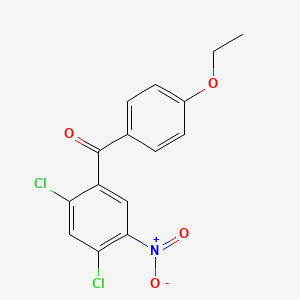
![N-[2-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5722227.png)
![3-{[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5722232.png)
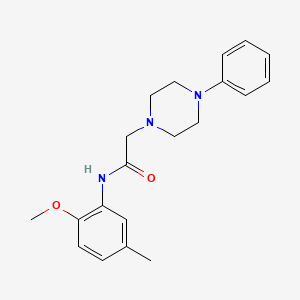

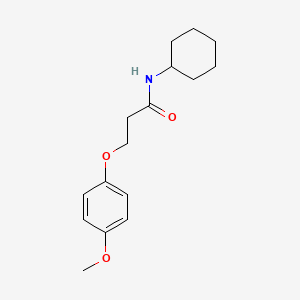
![ethyl 4-cyano-5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5722250.png)
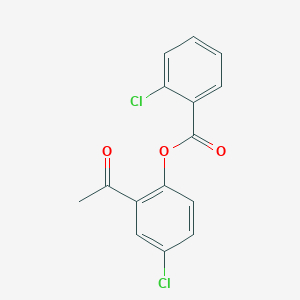
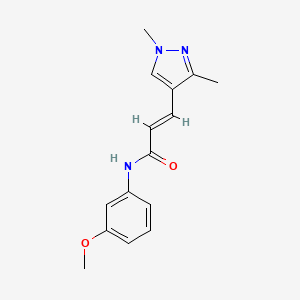
![ethyl 2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5722279.png)
![7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5722284.png)
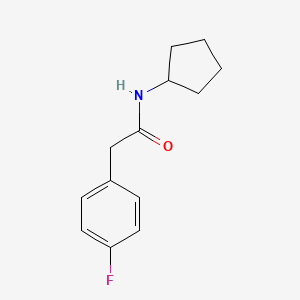
![N-[2-(3-chlorophenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5722292.png)